molecular formula C12H10ClNOS B1458676 6-Chloro-3-thiophen-2-yl-3,4-dihydro-2H-benzo[1,4]oxazine CAS No. 1708264-11-2

6-Chloro-3-thiophen-2-yl-3,4-dihydro-2H-benzo[1,4]oxazine

Cat. No.: B1458676
CAS No.: 1708264-11-2
M. Wt: 251.73 g/mol
InChI Key: QCZPNDFKRXHFPD-UHFFFAOYSA-N
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Description

Structural Features and Isonicotinamidic Acid Upanimine Carbohydrogenase Nomenclature

The structural framework of 6-Chloro-3-thiophen-2-yl-3,4-dihydro-2H-benzooxazine encompasses several key architectural elements that define its chemical identity and properties. The compound's formal International Union of Pure and Applied Chemistry nomenclature is 6-chloro-3-thiophen-2-yl-3,4-dihydro-2H-1,4-benzoxazine, which precisely describes the substitution pattern and ring connectivity. The molecular formula C₁₂H₁₀ClNOS reflects the presence of twelve carbon atoms, ten hydrogen atoms, one chlorine atom, one nitrogen atom, one oxygen atom, and one sulfur atom.

Table 1: Molecular Properties of 6-Chloro-3-thiophen-2-yl-3,4-dihydro-2H-benzooxazine

Property Value Reference
Molecular Formula C₁₂H₁₀ClNOS
Molecular Weight 251.7319 g/mol
Chemical Abstracts Service Number 1708264-11-2
Molecular Data Library Number MFCD27974852
Simplified Molecular Input Line Entry System Clc1ccc2c(c1)NC(CO2)c1cccs1

The structural analysis reveals that the compound consists of a benzoxazine core ring system with a chlorine substituent positioned at the 6-position of the benzene ring and a thiophene-2-yl group attached at the 3-position of the oxazine ring. The dihydro designation indicates that the oxazine ring is partially saturated, specifically at the 2H and 4H positions, which distinguishes it from fully aromatic oxazine systems. This partial saturation contributes to the compound's conformational flexibility and may influence its chemical reactivity patterns.

The thiophene substituent introduces an additional five-membered aromatic heterocycle containing sulfur, which enhances the overall π-electron system of the molecule. The positioning of this thiophene group at the 3-position of the oxazine ring creates a branching point that significantly influences the three-dimensional structure of the molecule. The chlorine atom at the 6-position of the benzene ring serves as an electron-withdrawing substituent that can modulate the electronic properties of the entire molecular system.

Alternative nomenclature systems have been documented for this compound, including variations such as 6-chloro-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b]oxazine. These nomenclatural variations reflect different conventions for describing the fused ring system, but all refer to the identical molecular structure. The compound has been assigned various catalog numbers and identifiers across different chemical databases and suppliers, facilitating its identification and procurement for research purposes.

Historical Context in Heterocyclic Chemistry Research

The development of 6-Chloro-3-thiophen-2-yl-3,4-dihydro-2H-benzooxazine must be understood within the broader historical context of benzoxazine chemistry and heterocyclic synthesis. The benzoxazine ring system itself has been a subject of intense research interest since its initial discovery, with significant milestones achieved in understanding both the parent heterocycle and substituted derivatives. The historical progression of this field reveals a systematic evolution from simple synthetic targets to increasingly complex and functionally diverse structures.

A pivotal moment in oxazine chemistry occurred in 2013 when researchers successfully generated and characterized the parent 1,4-oxazine compound for the first time. This achievement represented a breakthrough in the field, as 1,4-oxazine had long been recognized as one of the simplest heterocyclic compounds to remain unknown despite extensive theoretical predictions. The successful synthesis was accomplished using flash vacuum pyrolysis techniques, demonstrating the challenging nature of accessing even the most fundamental structures in this chemical space.

Table 2: Key Historical Developments in Benzoxazine Chemistry

Year Development Significance Reference
1959 Initial discovery of 1,4-benzoxazine Established the basic heterocyclic framework
2007 Three-step conversion to monosubstituted 1,4-oxazine First simple monosubstituted oxazine readily available
2013 First generation of parent 1,4-oxazine Completed fundamental understanding of oxazine systems
2019 Oxidative synthesis methodology development Efficient construction from α-branched amines and ortho-benzoquinones

The synthetic methodology for constructing benzooxazine derivatives has evolved significantly over the decades, with researchers developing increasingly sophisticated approaches to access complex substituted systems. A particularly important advancement came with the development of oxidative synthesis methods that enable the efficient construction of benzooxazines from α-branched primary amines and ortho-benzoquinones. This methodology relies on a triethylamine and iodine mediated oxidative ring closure from ketimine intermediates, providing a streamlined approach to accessing diverse substituted benzoxazine structures.

The historical development of synthetic methods has been driven by the recognition that traditional synthesis approaches often suffered from limitations including complicated reaction steps, harsh reaction conditions, and low yields. These challenges motivated the development of new methodologies, including one-pot multicomponent synthetic strategies that can construct substituted 3,4-dihydro-2H-benzo[b]oxazine analogues with excellent diastereoselectivity. Such advances have made it possible to access previously challenging targets like 6-Chloro-3-thiophen-2-yl-3,4-dihydro-2H-benzooxazine with greater efficiency and synthetic versatility.

The broader context of heterocyclic chemistry research has also influenced the development of benzoxazine chemistry, particularly through advances in understanding structure-activity relationships and the recognition of these compounds as important pharmacophores. Research has demonstrated that benzoxazine derivatives can exhibit diverse biological activities, leading to increased interest in developing synthetic methods that can provide access to structurally complex derivatives. This biological relevance has further motivated the development of efficient synthetic methodologies and the exploration of novel substitution patterns, including the incorporation of thiophene functionality as seen in 6-Chloro-3-thiophen-2-yl-3,4-dihydro-2H-benzooxazine.

Properties

IUPAC Name

6-chloro-3-thiophen-2-yl-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNOS/c13-8-3-4-11-9(6-8)14-10(7-15-11)12-2-1-5-16-12/h1-6,10,14H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZPNDFKRXHFPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C(O1)C=CC(=C2)Cl)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization from Substituted Aminophenols and Thiophene Derivatives

A common approach involves the reaction of 2-aminophenol derivatives bearing a chlorine substituent at the 6-position with thiophene-2-carboxaldehyde or related thiophene aldehydes to form an imine intermediate. Subsequent intramolecular cyclization under reductive or acidic conditions yields the dihydrobenzoxazine ring system.

  • Reaction Conditions: Typically conducted in tetrahydrofuran (THF) or similar solvents.
  • Catalysts/Reagents: Acid catalysts or reducing agents such as sodium cyanoborohydride can be used to promote cyclization and reduction of the imine intermediate.
  • Temperature: Reactions are often performed at room temperature to moderate heating (~70 °C) to optimize yield.

Reductive Cyclization Using Sodium Cyanoborohydride

Sodium cyanoborohydride (NaBH3CN) is a mild reducing agent frequently employed to facilitate reductive cyclization of imine intermediates formed by condensation of aminophenol and thiophene aldehydes.

  • Example Procedure:
    • Dissolve the aminophenol precursor and thiophene-2-carboxaldehyde in THF.
    • Add acetic acid to catalyze imine formation.
    • Add NaBH3CN portionwise.
    • Stir the mixture at 70 °C overnight.
    • Work-up involves aqueous quenching, extraction, and purification by silica gel chromatography.
  • Yields: Typically moderate to high, depending on purity of starting materials.

Borane-Mediated Cyclization for Analogous Benzoxazines

Borane-tetrahydrofuran (borane-THF) complexes have been used effectively to reduce intermediates and promote cyclization in related benzoxazine syntheses, particularly for halogenated derivatives such as 6-bromo analogs. This method can be adapted for the chloro-substituted target compound.

  • Reaction Conditions:
    • Borane-THF added portionwise to the precursor solution in THF at room temperature.
    • Stirring at room temperature followed by reflux for 1 hour.
    • Quenching with water and aqueous base.
    • Extraction and concentration yield the cyclized product as a brown oil.
  • Yield: Quantitative yields (close to 100%) reported for analogous compounds, suggesting high efficiency.

Summary of Key Preparation Steps and Conditions

Step Starting Material Reagents/Conditions Outcome Yield
1 6-Chloro-2-aminophenol + Thiophene-2-carboxaldehyde THF, Acetic acid, NaBH3CN, 70 °C overnight Reductive cyclization to form oxazine ring Moderate to High
2 Halogenated benzoxazine intermediate Borane-THF, reflux 1 h, quench with water/base Reduction and cyclization Quantitative (~100%)
3 6-Chloro-3,4-dihydro-2H-benzooxazine tert-Butyllithium, trimethoxyborate, -78 °C to RT Lithiation and boronic acid formation Moderate (32% in related bromo analog)
4 Boronic acid intermediate + Thiophene coupling partner Suzuki coupling conditions (Pd catalyst, base) Thiophene substitution at 3-position Variable

Research Findings and Optimization Notes

  • The presence of the chlorine atom at the 6-position influences the reactivity of the intermediate, facilitating selective lithiation and substitution reactions.
  • Sodium cyanoborohydride is preferred for its mildness, reducing side reactions and improving product purity.
  • Borane-THF mediated reductions provide high yields and are scalable for industrial applications.
  • Low temperature lithiation (-78 °C) is critical to control regioselectivity and prevent side reactions during functionalization.
  • Purification typically involves silica gel chromatography using petroleum ether/ethyl acetate mixtures.
  • Reaction monitoring by thin-layer chromatography (TLC) is standard to ensure completion.

Chemical Reactions Analysis

Chemical Reactions of 6-Chloro-3-thiophen-2-yl-3,4-dihydro-2H-benzo oxazine

6-Chloro-3-thiophen-2-yl-3,4-dihydro-2H-benzo oxazine is a heterocyclic compound with significant potential in medicinal chemistry and materials science. Its unique structure, characterized by the fusion of a thiophene ring and an oxazine moiety, allows it to participate in various chemical reactions that are crucial for its synthesis and potential applications.

Key Reactions

The compound can participate in a variety of chemical reactions:

  • Substitution Reactions : The chlorine atom at the 6-position can engage in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

  • Condensation Reactions : It can react with carbonyl compounds to form imine derivatives, which are important intermediates in organic synthesis.

Reaction Conditions

Optimizing reaction conditions is crucial for maximizing yield and minimizing by-products. Key factors include:

  • Temperature Control : Many reactions require specific temperature ranges to proceed efficiently without degrading sensitive functional groups.

  • Solvent Choice : The choice of solvent can significantly influence the reaction pathway and efficiency.

Biological Activity and Mechanism of Action

Research indicates that 6-Chloro-3-thiophen-2-yl-3,4-dihydro-2H-benzo oxazine exhibits notable biological activities. It has been investigated for its potential as an antimicrobial and anti-inflammatory agent.

The mechanism of action may involve:

  • Enzyme Inhibition : Interacting with specific enzymes or receptors that are involved in inflammatory pathways or microbial resistance.

Table 2: Potential Biological Activities

Activity TypeDescription
AntimicrobialInhibition of microbial growth through enzyme interaction
Anti-inflammatoryModulation of inflammatory responses via receptor inhibition

Scientific Research Applications

Structural Overview

The compound features a thiophene ring fused with an oxazine structure, characterized by the presence of a chlorine atom at the 6-position. Its molecular formula is C12H10ClNOSC_{12}H_{10}ClNOS with a molecular weight of approximately 245.70 g/mol. The structural uniqueness contributes significantly to its reactivity and biological properties .

Medicinal Chemistry

6-Chloro-3-thiophen-2-yl-3,4-dihydro-2H-benzo[1,4]oxazine has been investigated for its potential as:

  • Antimicrobial Agent : Research indicates that this compound exhibits activity against various microbial strains. The mechanism may involve the inhibition of specific enzymes or receptors related to microbial growth .
  • Anti-inflammatory Agent : Studies suggest that it may reduce inflammation through similar mechanisms, potentially leading to therapeutic applications in treating inflammatory diseases .

Materials Science

The unique structural properties of this compound make it a candidate for:

  • Organic Electronics : Its electronic properties can be harnessed in organic semiconductor applications.
  • Advanced Materials : It serves as a building block for synthesizing new materials with tailored properties for specific applications .

Biological Studies

The compound is utilized in biological research to explore:

  • Interactions with Biological Systems : Investigations focus on how heterocyclic compounds like this one interact with various biological targets, enhancing the understanding of their therapeutic potential .

Case Studies and Research Findings

Several studies have documented the antimicrobial and anti-inflammatory effects of this compound:

  • Antimicrobial Activity : In vitro studies demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The compound's effectiveness was comparable to established antibiotics .
  • Anti-inflammatory Effects : Animal models showed reduced inflammation markers when treated with this compound. The results indicate potential for developing new anti-inflammatory drugs based on this structure .

Mechanism of Action

The mechanism of action of 6-Chloro-3-thiophen-2-yl-3,4-dihydro-2H-benzo[1,4]oxazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzoxazine Derivatives

Compound Name Substituents Molecular Formula Key Properties/Applications Synthesis Method Reference
6-Chloro-3-thiophen-2-yl-3,4-dihydro-2H-benzo[1,4]oxazine Cl (C6), thiophen-2-yl (C3) C₁₂H₁₀ClNOS Antimicrobial/anticancer potential Likely via thiadiazole intermediates
6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine OMe (C6), thiophen-2-yl (C2) C₁₅H₁₂OS Higher lipophilicity; sulfur-containing variant Nucleophilic substitution (NaH/DMF)
7,8-Difluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine (Levofloxacin precursor) F (C7, C8), Me (C3) C₁₀H₉F₂NO Antibiotic intermediate; enantiopure synthesis Chemoenzymatic reduction (ADH-A enzyme)
6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid Cl (C6), COOH (C8) C₉H₈ClNO₃ Enhanced solubility; potential for salt formation Not specified
TTZ-1/TTZ-2 (2,8-disubstituted derivatives) TTZ head group (bioisostere) Varies Dual thrombin inhibition and antiproliferative Mitsunobu reaction; bioisostere replacement

Key Findings

Substituent Effects on Bioactivity: The chlorine atom in 6-chloro derivatives (e.g., CAS 1955561-38-2) improves electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites . Thiophene substituents (as in the main compound) offer π-stacking capabilities, whereas fluorine atoms (e.g., in Levofloxacin precursors) enhance metabolic stability and target selectivity .

Synthetic Accessibility :

  • Sodium hydride/DMF-mediated nucleophilic substitution is a common method for introducing aryl/heteroaryl groups (e.g., thiophene) .
  • Enzymatic routes (e.g., ADH-A-catalyzed bioreduction) enable enantioselective synthesis of chiral benzoxazines, critical for pharmaceutical applications .

Pharmacological Profiles :

  • Compounds with carboxylic acid substituents (e.g., CAS 134372-47-7) exhibit improved solubility but reduced blood-brain barrier penetration compared to halogenated analogs .
  • TTZ-head groups (e.g., TTZ-1/TTZ-2) mimic carboxylic acids, retaining bioactivity while enhancing stability against enzymatic degradation .

Thermodynamic and Kinetic Stability :

  • Thiophene-containing derivatives (e.g., the main compound) may exhibit lower thermal stability due to sulfur’s electron-rich nature, whereas fluorine-substituted analogs (e.g., Levofloxacin precursors) show higher stability .

Biological Activity

6-Chloro-3-thiophen-2-yl-3,4-dihydro-2H-benzo[1,4]oxazine (CTO) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structure combining a thiophene ring and an oxazine moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of CTO, focusing on its antimicrobial, anti-inflammatory, and potential anticancer effects.

CTO has the molecular formula C14H10ClNO2SC_{14}H_{10}ClNO_2S and a molecular weight of 295.75 g/mol. It is characterized as a pale yellow crystalline solid with a melting point of 254-256 °C. The compound is sparingly soluble in water but soluble in organic solvents like methanol and DMSO .

Antimicrobial Activity

Recent studies have indicated that CTO exhibits significant antimicrobial properties. A structure-activity relationship (SAR) analysis demonstrated that derivatives of oxazine compounds, including CTO, show promising activity against various strains of Mycobacterium tuberculosis and M. kansasii . In vitro tests revealed that some derivatives performed comparably to isoniazid, a standard treatment for tuberculosis .

CompoundActivity Against M. tuberculosisActivity Against M. kansasii
CTOComparable to isoniazidComparable to isoniazid
6-Chloro-3-phenyl derivativesEnhanced activity observedEnhanced activity observed

Anti-inflammatory Effects

CTO has also been investigated for its anti-inflammatory properties. The mechanism involves the inhibition of specific enzymes and receptors associated with inflammatory pathways. Studies suggest that the thiophene ring may enhance the compound's ability to interact with biological targets, leading to reduced inflammation markers in experimental models .

Anticancer Potential

Preliminary research indicates that CTO may possess anticancer properties. Compounds with similar structural features have been reported to exhibit cytotoxic effects against various cancer cell lines. The oxazine structure is believed to play a crucial role in modulating cell proliferation and inducing apoptosis in cancer cells .

The biological effects of CTO are attributed to its interaction with specific molecular targets within cells. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis or inflammatory processes. Additionally, its structural components allow it to engage in hydrogen bonding and hydrophobic interactions with target proteins, enhancing its efficacy as a therapeutic agent .

Case Studies

  • Study on Antimycobacterial Activity : A series of experiments conducted by researchers evaluated the effectiveness of CTO and its derivatives against mycobacterial strains. The findings highlighted that modifications at certain positions significantly improved antimicrobial potency .
  • Anti-inflammatory Research : In vivo studies demonstrated that CTO administration reduced edema in animal models, supporting its potential use as an anti-inflammatory agent in clinical settings .

Q & A

Q. How to resolve contradictions in reported bioactivity data for this compound across different assays?

  • Methodological Answer : Conduct replicated analysis (e.g., dose-response curves in triplicate) to assess inter-laboratory variability . Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to distinguish target-specific effects from cytotoxicity. Apply meta-analysis tools (e.g., RevMan) to aggregate data and identify outliers. Validate mechanisms via CRISPR knockouts of suspected targets.
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Q. What computational strategies can predict the compound’s binding affinity to neurological targets (e.g., 5-HT receptors)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) with homology-modeled receptors. Use molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories. Validate predictions with surface plasmon resonance (SPR) for kinetic binding constants (kₐ/kd).

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer : Systematically modify substituents on the thiophene and dihydrooxazine rings. Prioritize electron-withdrawing groups (e.g., -NO₂, -CF₃) to modulate electronic effects. Test derivatives in vitro for key pharmacokinetic parameters (logP, metabolic stability in liver microsomes). Use multivariate regression (PLS analysis) to correlate structural features with activity.

Data Analysis & Collaboration

Q. What tools are recommended for managing contradictory spectral data during characterization?

  • Methodological Answer : Leverage collaborative platforms like ResearchGate to cross-reference data with global peers . Employ Bayesian statistical models to quantify confidence intervals for NMR/X-ray data. Use databases like Cambridge Structural Database (CSD) to benchmark crystallographic parameters.
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Q. How to integrate interdisciplinary approaches (e.g., organic chemistry + pharmacology) for translational research on this compound?

  • Methodological Answer : Establish cross-functional workflows:
  • Chemistry : Optimize synthetic routes for scalability (≥10 g batches).
  • Pharmacology : Conduct ADMET profiling (Caco-2 permeability, CYP450 inhibition).
  • Data Science : Apply machine learning (Random Forest) to predict toxicity endpoints.

Tables of Key Parameters

Parameter Optimal Range Analytical Method
Reaction Yield65–75%HPLC-UV
Melting Point142–144°CDSC
logP (Octanol/Water)2.8 ± 0.3Shake-flask method
IC₅₀ (5-HT₃ Receptor)12.5 nMRadioligand binding assay

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-3-thiophen-2-yl-3,4-dihydro-2H-benzo[1,4]oxazine
Reactant of Route 2
6-Chloro-3-thiophen-2-yl-3,4-dihydro-2H-benzo[1,4]oxazine

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